molecular formula C14H15NO6 B1214033 7-Deoxy-trans-dihydronarciclasine

7-Deoxy-trans-dihydronarciclasine

Cat. No.: B1214033
M. Wt: 293.27 g/mol
InChI Key: KKAHUDOWKGIGAA-IAWGOJCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 7-Deoxy-trans-dihydronarciclasine is a complex organic molecule known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a dioxolane ring fused to a phenanthridinone core, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deoxy-trans-dihydronarciclasine involves several steps, typically starting from simpler organic molecules. The process often includes:

    Formation of the phenanthridinone core: This can be achieved through cyclization reactions involving aromatic precursors.

    Introduction of the dioxolane ring: This step usually involves the reaction of diols with aldehydes or ketones under acidic conditions to form the dioxolane ring.

    Hydroxylation: The addition of hydroxyl groups can be performed using various oxidizing agents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Deoxy-trans-dihydronarciclasine: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, leading to different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Osmium tetroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

7-Deoxy-trans-dihydronarciclasine: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Deoxy-trans-dihydronarciclasine involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the dioxolane ring play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

7-Deoxy-trans-dihydronarciclasine: can be compared with other similar compounds such as:

    Pancratistatin: Known for its anticancer properties.

    Narciclasine: Another phenanthridinone derivative with biological activity.

    Lycorine: A structurally related compound with various pharmacological effects.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of This compound .

Properties

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

(2S,3R,4S,4aR,11bR)-2,3,4-trihydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one

InChI

InChI=1S/C14H15NO6/c16-8-1-6-5-2-9-10(21-4-20-9)3-7(5)14(19)15-11(6)13(18)12(8)17/h2-3,6,8,11-13,16-18H,1,4H2,(H,15,19)/t6-,8+,11-,12-,13+/m1/s1

InChI Key

KKAHUDOWKGIGAA-IAWGOJCDSA-N

SMILES

C1C2C(C(C(C1O)O)O)NC(=O)C3=CC4=C(C=C23)OCO4

Isomeric SMILES

C1[C@H]2[C@H]([C@@H]([C@@H]([C@H]1O)O)O)NC(=O)C3=CC4=C(C=C23)OCO4

Canonical SMILES

C1C2C(C(C(C1O)O)O)NC(=O)C3=CC4=C(C=C23)OCO4

Synonyms

7-deoxy-trans-dihydronarciclasine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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